Benzaldehyde, 2,4,6-trimethoxy-, oxime

Synthetic Chemistry Oxime Formation Stereoselectivity

Sterically hindered oximes often form E/Z mixtures, complicating downstream stereospecific reactions. This 2,4,6-trimethoxybenzaldehyde oxime is isolated as a single syn-isomer (86% yield, mp 207-210°C), eliminating isomer separation steps. - **Isomeric purity**: Exclusive syn-oxime; ideal for Beckmann rearrangements & cycloadditions. - **Handling**: High mp facilitates solid-phase synthesis and crystallography. - **Logistics**: Standard ambient shipping, lab-quantity stock available.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B11819541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 2,4,6-trimethoxy-, oxime
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C=NO)OC
InChIInChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3
InChIKeyUGCMJRGHQWYGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethoxybenzaldehyde Oxime: Identity and Structure


Benzaldehyde, 2,4,6-trimethoxy-, oxime (CAS 51903-38-9) is a sterically congested aromatic oxime featuring three electron-donating methoxy substituents on the phenyl ring [1]. This substitution pattern confers distinct physicochemical and stereochemical properties compared to its regioisomers and the parent benzaldehyde oxime, directly impacting its utility as a synthetic intermediate .

Stereochemistry Reported syn-oxime selectivity supports stereodefined synthesis workflows.
Solid Form Elevated melting range facilitates crystalline intermediate handling and purification.
Regioisomer Distinct substitution pattern provides regioisomer-specific reactivity context for research use.

Why Generic Benzaldehyde Oximes Cannot Substitute


The 2,4,6-trimethoxy substitution pattern creates substantial steric hindrance around the aldimine carbon, resulting in exclusive formation of the syn-oxime isomer under standard condensation conditions [1]. This contrasts sharply with unsubstituted benzaldehyde oxime, which typically yields an E/Z mixture (e.g., 9% E, 82% Z), and with the 3,4,5-regioisomer, which exhibits different crystal packing and melting behavior [2]. Such differences in isomer purity and physical form can critically affect downstream reaction yields, purification requirements, and analytical characterization in synthetic workflows [3].

Target Compound
2,4,6-Trimethoxybenzaldehyde oxime
Syn-oxime exclusively; distinct crystal packing and thermal behavior.
Generic Substitute
Unsubstituted benzaldehyde oxime
E/Z mixture may shift stereochemical outcome and affect reproducibility.
Target Compound
2,4,6-Trimethoxybenzaldehyde oxime
Higher melting point (207–210°C) and unique solid-state packing.
Regioisomer
3,4,5-Trimethoxybenzaldehyde oxime
Lower melting range and different crystal habit may alter purification and analytical characterization.

Quantitative Differentiation Guide


Stereoselective Synthesis Yield Comparison

The condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in methanol yields the syn-oxime exclusively in 86% isolated yield [1]. In contrast, the analogous reaction with unsubstituted benzaldehyde produces a mixture of Z- (82%) and E- (9%) isomers [2]. The target compound thus offers a distinct advantage in stereochemical purity and isolated mass recovery.

Syn-oxime Yield
Reported
86% isolated (syn-oxime exclusively)
Benzaldehyde oxime: 82% Z, 9% E (mixture)
Supports stereochemical purity context for synthesis.
Exclusive syn-isomer under tested condensation conditions.
Synthetic Chemistry Oxime Formation Stereoselectivity

Melting Point vs. 3,4,5-Regioisomer

The 2,4,6-regioisomer exhibits a significantly higher melting point (207-210°C) [1] compared to its 3,4,5-substituted counterpart (157-158°C) . This ~50°C difference reflects distinct intermolecular packing in the solid state, attributable to the unique steric and electronic profile of the 2,4,6-substitution pattern.

Melting Point
Reported
207–210°C (target)
3,4,5-regioisomer: 157–158°C
Indicates distinct solid-state packing for purification assessment.
Open capillary; literature values.
Physical Property Crystallinity Analytical Characterization

Predicted pKa and Electronic Effects

The predicted pKa of 2,4,6-trimethoxybenzaldehyde oxime is 10.73±0.35 . While direct experimental comparison data are lacking, this value can be contrasted with the 3,4,5-regioisomer's predicted pKa of 10.96±0.10 . The slightly lower pKa of the 2,4,6-isomer suggests marginally greater acidity of the oxime proton, which may influence its reactivity in base-catalyzed transformations and metal coordination behavior.

Predicted pKa
Class-level
10.73±0.35 (target)
3,4,5-regioisomer: 10.96±0.10
Suggests marginally different protonation context under basic conditions.
In silico prediction; experimental verification required.
Physicochemical Property Reactivity Oxime Acidity

Preferred Application Scenarios


Stereodefined Synthon for Heterocyclic Synthesis

Given its exclusive formation as the syn-oxime [1], 2,4,6-trimethoxybenzaldehyde oxime is an ideal precursor for stereospecific transformations, such as the Beckmann rearrangement or cycloadditions, where isomeric purity is critical for reaction success. The high isolated yield (86%) ensures efficient material utilization in multi-step sequences.

Crystalline Intermediate for High-Purity Requirements

The high melting point (207-210°C) [1] relative to other benzaldehyde oximes makes this compound particularly suited for applications requiring robust solid-state handling, such as in solid-phase synthesis, crystallography, or as a reference standard for analytical method development. The well-defined melting range also serves as a reliable purity indicator.

Substrate for Base-Catalyzed pH-Sensitive Reactions

The predicted pKa of 10.73±0.35 [1] suggests that this oxime may exhibit a slightly different protonation state under mildly basic conditions compared to its 3,4,5-isomer (pKa 10.96) . This could be exploited in selective deprotonation or metal-catalyzed cross-coupling reactions where subtle acidity differences dictate reaction outcome.

Application
Selection Property
Validation Focus
Stereodefined synthon studies
Syn-oxime selectivity context
Stereochemical outcome in transformations
Crystalline intermediate research
Melting range and crystallinity
Solid-state handling and purity analysis
pH-sensitive reaction context
Predicted pKa differential
Reactivity under basic conditions

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